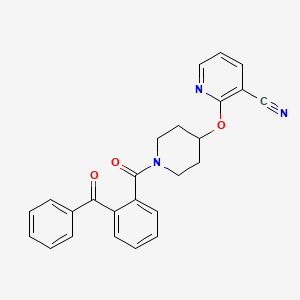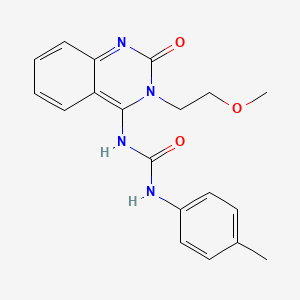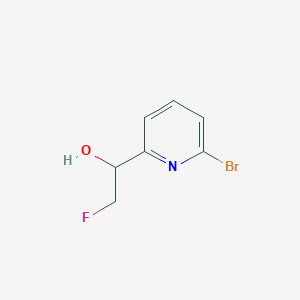
2-(2-Methylmorpholin-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Methylmorpholin-4-yl)ethan-1-ol” is a chemical compound with the CAS Number: 14890-74-5 . It has a molecular weight of 145.2 . The IUPAC name for this compound is 2-(2-methyl-4-morpholinyl)ethanol . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “2-(2-Methylmorpholin-4-yl)ethan-1-ol” is 1S/C7H15NO2/c1-7-6-8(2-4-9)3-5-10-7/h7,9H,2-6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-(2-Methylmorpholin-4-yl)ethan-1-ol” is a liquid at room temperature . It has a molecular weight of 145.2 .Wissenschaftliche Forschungsanwendungen
Force Field Development for Alcohols and Polyalcohols
A new force field has been developed for alcohol and polyalcohol molecules, demonstrating the transferability of the proposed potential through the simulation of a wide variety of alcohol families. This research provides a foundation for accurately predicting the thermodynamic properties of alcohols, including 2-(2-Methylmorpholin-4-yl)ethan-1-ol, along the liquid/vapor saturation curve (Ferrando et al., 2009).
DNA Binding and Nuclease Activity
Studies on Cu(II) complexes of tridentate ligands have shown good DNA binding propensity and nuclease activity, highlighting the potential of these complexes in biochemistry and pharmacology. This research indicates the structural and functional versatility of compounds related to 2-(2-Methylmorpholin-4-yl)ethan-1-ol, suggesting their utility in designing molecules with specific interactions with biological targets (Kumar et al., 2012).
Synthesis of Novel Compounds for Antiviral Activity
In the context of COVID-19, novel 1,3,4-thiadiazole-1,2,3-triazole hybrids have been synthesized using a predecessor molecule related to 2-(2-Methylmorpholin-4-yl)ethan-1-ol. These compounds have shown good docking scores to COVID-19 main protease, indicating their potential as antiviral agents (Rashdan et al., 2021).
Catalysis and Organic Synthesis
Research on palladium-catalyzed synthesis techniques has explored oxidative cyclization and methoxycarbonylation of 4-yn-1-ols, revealing methods for efficiently synthesizing complex organic structures. This work underscores the role of catalysts in mediating reactions involving alcohol derivatives, offering insights into the synthesis of diverse organic compounds (Gabriele et al., 2000).
Safety and Hazards
The compound has several hazard statements: H302, H315, H318, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-(2-methylmorpholin-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-7-6-8(2-4-9)3-5-10-7/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDKYIPATVFEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylmorpholin-4-yl)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2996306.png)
![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2996307.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-2-chloro-N-(2-methoxyethyl)quinoline-4-carboxamide](/img/structure/B2996310.png)
![5-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrazine-2-carboxylic acid](/img/structure/B2996312.png)


![Ethyl 2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetate](/img/structure/B2996316.png)
![3-[(3-Chloro-2-methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2996318.png)

![1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2996322.png)

![2-[[3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2996325.png)
